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2-METHYL-5-PHENYL-3-

FURONITRILE

CAS No.: 382167-57-9

Cat. No.: B1352256

Get Quote

Executive Summary
Furanonitrile derivatives represent a privileged scaffold in medicinal chemistry, characterized by

the fusion of a furan ring with a nitrile (cyano) group. This guide analyzes their biological utility,

transitioning from their fundamental pharmacophore properties to their application as reversible

covalent inhibitors of cysteine proteases (Cathepsins) and kinase modulators in oncology. The

nitrile moiety is not merely a passive substituent; it acts as a versatile "warhead" capable of

specific electronic interactions and reversible covalent bonding, driving high-affinity target

engagement.

Part 1: Medicinal Chemistry Perspective
The Furanonitrile Pharmacophore
The biological potency of furanonitrile derivatives stems from the synergistic relationship

between the aromatic furan core and the electron-withdrawing nitrile group.

Electronic Modulation: The nitrile group (
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) exerts a strong electron-withdrawing effect (

,

), reducing the electron density of the furan ring. This alters the

-stacking potential of the system, often enhancing hydrophobic interactions within enzyme
binding pockets (e.g., the ATP-binding site of EGFR).

The Nitrile "Warhead": In protease inhibition, the nitrile carbon is electrophilic.[1] It is

susceptible to nucleophilic attack by active-site thiols (e.g., Cysteine-25 in Cathepsin K),

forming a thioimidate adduct.[1] Unlike irreversible inhibitors (e.g., epoxides or halomethyl

ketones), this reaction is often reversible, reducing the risk of permanent off-target toxicity—a

critical safety feature in chronic drug administration.

Metabolic Stability: The nitrile group is generally resistant to oxidative metabolism compared

to other polar groups, improving the pharmacokinetic (PK) profile of the parent drug.

Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the core SAR logic driving the design of bioactive

furanonitriles.
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Figure 1: SAR logic of furanonitrile derivatives. The nitrile acts as the reactive warhead, while

the furan core and C5-substituents dictate orientation and selectivity.
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Part 2: Therapeutic Applications[1][2][3][4][5][6][7]
[8]
Cysteine Protease Inhibition (Cathepsins)
The most authoritative application of furanonitriles is in the inhibition of Cathepsin K, a

lysosomal cysteine protease capable of degrading type I collagen.

Mechanism: The nitrile group forms a reversible thioimidate bond with the active site

cysteine.[1]

Therapeutic Value: Inhibition of Cathepsin K reduces bone resorption, making these

derivatives potent candidates for treating osteoporosis.

Selectivity: Structural variations at the 5-position of the furan ring allow for discrimination

between Cathepsin K (bone) and Cathepsin L (ubiquitous), minimizing side effects like

morphea-like skin reactions.

Anticancer Activity (Kinase Inhibition)
Furanonitrile derivatives function as ATP-competitive inhibitors against receptor tyrosine

kinases.

Target: Epidermal Growth Factor Receptor (EGFR).[2]

Data: Benzofuran-nicotinonitrile hybrids have demonstrated IC

values in the nanomolar range against EGFR-overexpressing cell lines (e.g., MCF-7).[2]

Pathway: Inhibition leads to the blockade of the PI3K/Akt and MAPK signaling cascades,

inducing cell cycle arrest at the G2/M phase and triggering apoptosis via Caspase-3

activation.

Antimicrobial Activity[4][5][8][9][10][11][12][13][14]
Scope: Broad-spectrum activity against S. aureus (MRSA) and E. coli.
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Mechanism: Unlike standard antibiotics that target cell wall synthesis, lipophilic furanonitriles

often disrupt bacterial biofilm formation and membrane integrity, resensitizing resistant

strains to conventional therapy.

Part 3: Deep Dive Mechanism & Data
Mechanism of Action: Reversible Covalent Inhibition
The interaction between the furanonitrile and the catalytic cysteine triad is the causality behind

its high potency.
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Figure 2: Kinetic mechanism of nitrile-based inhibition. The formation of the stable yet

reversible thioimidate adduct is the key differentiator from irreversible inhibitors.

Quantitative Data Summary
The following table summarizes comparative biological activity from key literature sources.
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Compound Class Target / Cell Line
Activity Metric (IC

/ MIC)
Reference

Benzofuran-

nicotinonitrile

MCF-7 (Breast

Cancer)
7.53 ± 0.43 µM [1]

Furan-2-yl-thiazolyl

acrylonitrile
MDA-MB-468 Moderate Cytotoxicity [2]

Peptidic Furanonitrile Cathepsin K (Enzyme)
0.29 nM (

)
[3]

Sulfonyl Furanone

Derivative
S. aureus (MRSA) 20 mg/L (MIC) [4]

Part 4: Experimental Protocols
Synthesis of Representative Furanonitrile
Objective: Synthesize 2-amino-4-(furan-2-yl)thiophene-3-carbonitrile via the Gewald reaction.

This is a robust, self-validating protocol for generating the furanonitrile core.

Reagents:

Furfural (10 mmol)

Malononitrile (10 mmol)

Elemental Sulfur (10 mmol)

Morpholine (Catalytic amount)

Ethanol (Solvent)[3]

Protocol:

Mixing: In a 50 mL round-bottom flask, dissolve Furfural (0.96 g) and Malononitrile (0.66 g) in

20 mL of ethanol.
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Activation: Add morpholine (1.0 mL) dropwise while stirring at room temperature. Self-

Validation: The solution should turn yellow/orange, indicating the formation of the

Knoevenagel intermediate (arylidene malononitrile).

Cyclization: Add elemental sulfur (0.32 g) to the mixture. Heat the reaction to reflux (78°C)

for 3–5 hours.

Monitoring: Monitor via TLC (30% Ethyl Acetate/Hexane). The disappearance of the

intermediate and the appearance of a highly fluorescent spot indicates product formation.

Isolation: Cool to room temperature. Pour the mixture into ice-cold water. The product will

precipitate as a solid.

Purification: Filter the precipitate and recrystallize from ethanol to yield pure crystals.

Fluorometric Cathepsin K Inhibition Assay
Objective: Quantify the inhibitory potency (IC

) of the synthesized derivative.

Reagents:

Recombinant Human Cathepsin K.

Substrate: Z-Phe-Arg-AMC (Fluorogenic).

Assay Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM DTT, 1 mM EDTA.

Positive Control: E-64 (Irreversible cysteine protease inhibitor).[4]

Protocol:

Preparation: Dilute the furanonitrile derivative in DMSO to prepare a concentration range

(e.g., 0.1 nM to 10 µM).

Incubation: In a 96-well black microplate, add 10 µL of inhibitor (or DMSO control) and 80 µL

of enzyme solution (Cathepsin K). Incubate for 15 minutes at room temperature to allow

equilibrium binding.
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Initiation: Add 10 µL of Z-Phe-Arg-AMC substrate (Final concentration 10 µM).

Measurement: Immediately measure fluorescence kinetics (Ex: 355 nm, Em: 460 nm) for 30

minutes using a plate reader.

Validation:

Linearity Check: The DMSO control must show linear fluorescence increase (

).

Z-Factor: Calculate Z-factor using positive control (E-64) and negative control. A value >

0.5 confirms assay robustness.

Analysis: Plot Reaction Rate (RFU/min) vs. log[Inhibitor]. Fit to a non-linear regression model

(Sigmoidal dose-response) to calculate IC

.
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Figure 3: Experimental workflow from synthesis to biological validation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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